molecular formula C21H24N2O6S B2636906 N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 868369-34-0

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2636906
CAS No.: 868369-34-0
M. Wt: 432.49
InChI Key: XAMHLUSNENJOAV-DQRAZIAOSA-N
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Description

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a benzothiazole-derived compound featuring a benzamide moiety substituted with three methoxy groups at the 3,4,5-positions. Its molecular formula is C₂₄H₂₅N₂O₆S, with a molecular weight of 481.5 g/mol (calculated based on structural analogs in ). Synthetically, such compounds are often prepared via condensation reactions between oxazolones or hydrazide derivatives and substituted benzoyl chlorides, as seen in and . The trimethoxyphenyl group is a hallmark of tubulin-binding agents, suggesting possible anticancer applications .

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-7-23-17-13(25-2)8-9-14(26-3)19(17)30-21(23)22-20(24)12-10-15(27-4)18(29-6)16(11-12)28-5/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMHLUSNENJOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the condensation of 3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazole with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to enhance the reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The trimethoxybenzamide moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()

  • Molecular Formula : C₂₄H₂₀N₂O₂S
  • Key Differences : Replaces the 3,4,5-trimethoxybenzamide with a 4-methylbenzamide and introduces a 2-methoxyphenyl substituent on the benzothiazole ring.
  • Structural Impact : Reduced polarity (LogP ~3.9 vs. ~4.5 for the target compound) due to fewer methoxy groups. X-ray crystallography confirms planar geometry, with dihedral angles between benzothiazole and benzamide moieties influencing π-π stacking .

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide ()

  • Molecular Formula : C₁₉H₂₀N₂O₄S
  • Key Differences : Substitutes the 3,4,5-trimethoxybenzamide with a 4-methoxybenzamide.

Trimethoxybenzamide-Containing Compounds

N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide ()

  • Molecular Formula : C₁₈H₁₆N₄O₄
  • Key Differences: Replaces benzothiazole with a cyanobenzimidazole core.
  • Activity: Exhibits moderate cytotoxicity (IC₅₀ = 8.2 μM in HeLa cells), attributed to the electron-withdrawing cyano group enhancing DNA intercalation. The trimethoxybenzamide moiety contributes to binding affinity .

(S)-N-(1-(4-((4,4-Difluorocyclohexyl)carbamothioyl)thiazol-2-yl)-2-methylpropyl)-3,4,5-trimethoxybenzamide ()

  • Molecular Formula : C₂₄H₂₈F₂N₃O₄S₂
  • Key Differences : Incorporates a thiazole-carbothioamide group and a difluorocyclohexyl substituent.
  • Pharmacological Profile : Designed as a P-glycoprotein inhibitor, showing enhanced bioavailability (LogP = 4.1) compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Methoxy Analog () Cyanobenzimidazole ()
Molecular Weight (g/mol) 481.5 372.4 352.3
XLogP3 ~4.5 3.9 2.8
Hydrogen Bond Acceptors 8 5 7
Rotatable Bonds 7 5 6
Topological Polar Surface Area (Ų) 105.7 85.7 98.2

Key Observations :

  • The target compound’s higher LogP and polar surface area suggest superior lipid solubility but reduced aqueous solubility compared to analogs .
  • The cyanobenzimidazole derivative’s lower LogP aligns with its in vitro cytotoxicity, balancing permeability and target engagement .

Biological Activity

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a compound that belongs to the class of Schiff bases. These compounds are formed through the condensation of primary amines with carbonyl groups. This particular compound exhibits a complex structure that includes a benzothiazole ring and multiple methoxy groups, which may impart significant biological activities.

The molecular formula of the compound is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S with a molecular weight of 347.4 g/mol. The presence of functional groups such as methoxy and benzothiazole suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a variety of biological activities including:

  • Anticancer Activity : Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds that activate TNF-α pathways can promote apoptosis in epithelial cancer cells by engaging caspases and other apoptotic mechanisms .
  • Antibacterial and Antifungal Properties : The benzothiazole moiety is known for its antimicrobial effects, which could be enhanced by the presence of methoxy groups.

Apoptosis Induction

A study highlighted the ability of certain benzothiazole derivatives to induce apoptosis in cancer cell lines via caspase activation. This suggests that this compound may similarly affect cell viability through apoptotic pathways .

Study 1: Apoptosis Mechanism

In an experimental setup where similar benzothiazole derivatives were tested against HCT116 colon carcinoma cells, researchers observed increased levels of activated caspase-3 and induced cell cycle arrest at the G1 phase. This was linked to the compound's ability to downregulate survival pathways like AKT and ERK phosphorylation .

Study 2: Antimicrobial Efficacy

A review of literature on benzothiazole derivatives indicated their effectiveness against various bacterial strains. While direct evidence for this compound is lacking, its structural analogs have shown promise in inhibiting microbial growth.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMechanism of Action
HDNCAnticancerHCT116Induces apoptosis via caspase activation
BenzothiazoleAntibacterialVarious bacterial strainsDisruption of cell wall synthesis
Schiff BaseAntifungalFungal strainsInhibition of ergosterol biosynthesis

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